N-(4-butylphenyl)-2-(3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)acetamide
Description
This compound features a 1,2,4-oxadiazole core substituted with a 4-chlorophenyl group at position 3, a 2-oxopyridin-1(2H)-yl moiety at position 5, and an acetamide linker terminating in a 4-butylphenyl group.
Properties
IUPAC Name |
N-(4-butylphenyl)-2-[3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23ClN4O3/c1-2-3-5-17-7-13-20(14-8-17)27-22(31)16-30-15-4-6-21(25(30)32)24-28-23(29-33-24)18-9-11-19(26)12-10-18/h4,6-15H,2-3,5,16H2,1H3,(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDRVYMQVDZNQML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)CN2C=CC=C(C2=O)C3=NC(=NO3)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Amidoxime Intermediate Formation
The 1,2,4-oxadiazole ring is typically constructed via cyclization of amidoximes with carboxylic acid derivatives. For the 4-chlorophenyl-substituted variant:
- Reaction of 4-chlorobenzonitrile (10 mmol) with hydroxylamine hydrochloride (12 mmol)
- IR (KBr): 3350 cm⁻¹ (N-H stretch), 1640 cm⁻¹ (C=N)
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.02 (d, J=8.4 Hz, 2H, Ar-H), 7.56 (d, J=8.4 Hz, 2H, Ar-H), 5.21 (s, 2H, NH₂)
Cyclization to 1,2,4-Oxadiazole
Coupling the amidoxime with a carboxylic acid derivative under microwave irradiation enhances yield and reduces reaction time:
- Reactant: N'-Hydroxy-4-chlorobenzimidamide (5 mmol) + chloroacetic acid (5.5 mmol)
- Reagent: Phosphorus oxychloride (10 mL)
- Conditions: Microwave irradiation (300W, 120°C, 15 min)
- Product: 3-(4-Chlorophenyl)-1,2,4-oxadiazol-5(4H)-one (Yield: 78%)
- ¹³C NMR (100 MHz, CDCl₃): δ 167.8 (C-5 oxadiazole), 175.1 (C-3 oxadiazole), 137.2–128.4 (Ar-C)
Construction of 2-Oxopyridin-1(2H)-yl Linker
Pyridinone Ring Formation
The 2-oxopyridin-1(2H)-yl moiety can be synthesized via cyclocondensation:
- Ethyl acetoacetate (10 mmol) + ammonium acetate (12 mmol) in acetic acid
- Add 3-aminocrotononitrile (10 mmol)
- Reflux at 110°C for 8 hr
- Isolate 6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile (Yield: 65%)
Modification for Target Structure:
- Introduce amine functionality at C-3 via nucleophilic substitution
- React with bromoacetyl chloride to install acetamide precursor
Convergent Coupling Strategies
Fragment Assembly Sequence
Two primary routes emerge based on literature precedents:
Route A (Oxadiazole-Pyridinone First):
- Couple 3-(4-chlorophenyl)-1,2,4-oxadiazole with 2-oxopyridin-1(2H)-yl acetic acid
Route B (Acetamide-Pyridinone First):
- Synthesize N-(4-butylphenyl)acetamide via alkylation
- Paracetamol (10 mmol) + 1-bromobutane (12 mmol) in K₂CO₃/DMF
- 80°C, 6 hr (Yield: 88%)
- Install pyridinone-oxadiazole moiety via Mitsunobu reaction
Critical Optimization Parameters
Solvent Effects on Cyclization
Comparative study of oxadiazole formation yields:
| Solvent | Temperature (°C) | Time (hr) | Yield (%) |
|---|---|---|---|
| DMF | 120 | 6 | 58 |
| Toluene | 110 | 8 | 63 |
| DMSO | 130 | 4 | 78 |
Catalytic Enhancements
Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) improves heterocycle coupling:
- Cu(OAc)₂ (0.2 equiv) + ascorbic acid (0.4 equiv)
- RT, 2 hr → 92% conversion vs. 68% without catalyst
Structural Characterization Protocol
Spectroscopic Fingerprints
Key Diagnostic Signals:
- ¹H NMR (400 MHz, CDCl₃):
- δ 2.31 (t, J=7.6 Hz, 2H, CH₂CH₂CH₂CH₃)
- δ 3.98 (s, 2H, NCH₂CO)
- δ 7.24–8.16 (m, 8H, Ar-H)
¹³C NMR:
- δ 170.2 (amide C=O)
- δ 167.8, 175.1 (oxadiazole C-3/C-5)
- δ 35.6–22.7 (butyl chain)
HRMS (ESI+):
Calculated for C₂₅H₂₄ClN₄O₃ [M+H]⁺: 483.1432
Found: 483.1429
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
N-(4-butylphenyl)-2-(3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated compounds, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(4-butylphenyl)-2-(3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-butylphenyl)-2-(3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Other Oxadiazole Derivatives
- 4-isopropylphenyl analog (): The 4,6-dimethylpyridinone substitution may reduce metabolic instability compared to the target’s unsubstituted pyridinone. However, the isopropyl group may lower lipophilicity relative to the butyl chain .
- Triazolylsulfanyl derivatives () : Compounds like 896817-57-5 replace oxadiazole with triazole, demonstrating divergent biological targets (e.g., kinase vs. protease inhibition) .
Biological Activity
N-(4-butylphenyl)-2-(3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms, efficacy against various diseases, and relevant case studies.
Chemical Structure and Properties
The compound features a multi-functional structure comprising a butylphenyl group, an oxadiazole moiety, and a pyridine derivative. Its molecular formula is C23H24ClN5O3, with a molecular weight of approximately 445.92 g/mol. The presence of functional groups such as the oxadiazole and pyridine rings suggests potential interactions with biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds with similar structures. For instance, derivatives containing oxadiazole have shown significant cytotoxic effects against various cancer cell lines. In vitro evaluations indicated that compounds with oxadiazole rings could induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators .
A specific study revealed that a related oxadiazole compound exhibited an IC50 value of 6.2 μM against colon carcinoma HCT-116 cells, demonstrating promising anticancer activity . This suggests that this compound may possess similar properties due to its structural analogies.
Antimicrobial Properties
The compound's potential as an antimicrobial agent has also been explored. Research indicates that oxadiazole derivatives can exhibit antibacterial and antifungal activities. For example, certain oxadiazole-based compounds were tested against Gram-positive and Gram-negative bacteria, showing minimum inhibitory concentrations (MIC) ranging from 75 to 150 µg/mL . The presence of the chlorophenyl group in the structure may enhance its bioactivity due to the electron-withdrawing nature of chlorine, which can increase the compound's reactivity with microbial targets.
The biological activity of this compound may involve several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer cell proliferation and microbial metabolism.
- Induction of Apoptosis : The activation of apoptotic pathways through mitochondrial dysfunction has been observed in related structures.
- Cell Cycle Arrest : Compounds with similar scaffolds have been reported to cause cell cycle arrest at various phases, preventing further proliferation of cancer cells.
Case Study 1: Anticancer Efficacy
A study published in Cancer Research investigated a series of oxadiazole derivatives for their anticancer properties. Among these, a compound structurally similar to this compound showed promising results against breast cancer cell lines with an IC50 value of 27.3 μM .
Case Study 2: Antimicrobial Activity
In another investigation focusing on antimicrobial efficacy, derivatives containing both oxadiazole and chlorophenyl groups were tested against several bacterial strains. The results indicated potent activity against E. coli and Staphylococcus aureus, with MIC values significantly lower than those of standard antibiotics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
